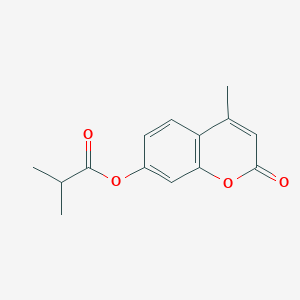
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have a benzene ring fused to an α-pyrone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane, with triethylamine as a base to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
化学反应分析
Types of Reactions
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted coumarin derivatives.
科学研究应用
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of dyes and optical brighteners.
作用机制
The mechanism of action of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial properties of the compound. Additionally, it can interact with cellular pathways involved in inflammation and coagulation, contributing to its medicinal effects .
相似化合物的比较
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-amino-4-methylcoumarin
- 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and drug design, where specific functional groups are required for targeted biological activity .
属性
CAS 编号 |
66185-67-9 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3 |
InChI 键 |
YHKLRONIWKBAQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















